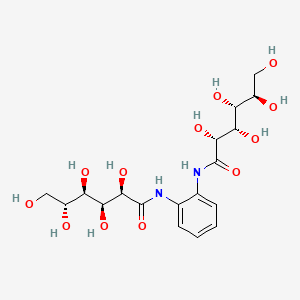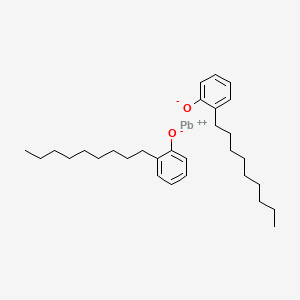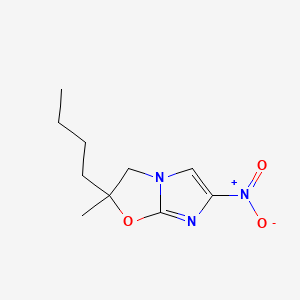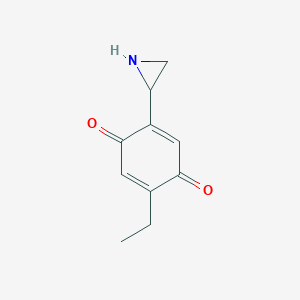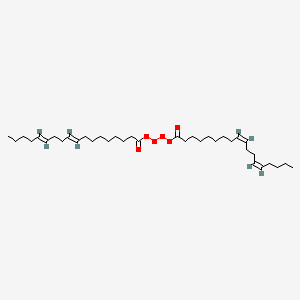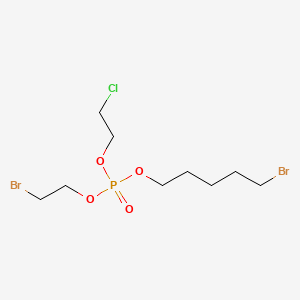
Bromoethyl bromopentyl chloroethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoethyl bromopentyl chloroethyl phosphate: is a chemical compound with the molecular formula C9H18Br2ClO4P and a molecular weight of 416.471581 g/mol . This compound is characterized by the presence of bromine, chlorine, and phosphate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromoethyl bromopentyl chloroethyl phosphate typically involves the reaction of appropriate brominated and chlorinated alkyl phosphates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in batch or continuous reactors. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated systems and strict quality control measures ensures the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Bromoethyl bromopentyl chloroethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphates with higher oxidation states or reduction to form phosphites.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or ether.
Major Products Formed:
Substitution Reactions: Formation of substituted phosphates and corresponding bromides or chlorides.
Oxidation Reactions: Formation of higher oxidation state phosphates.
Reduction Reactions: Formation of phosphites and corresponding reduced products.
Scientific Research Applications
Chemistry: It is also used in the synthesis of complex organophosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of organophosphates on biological systems. It is also investigated for its potential use as a precursor in the synthesis of pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, bromoethyl bromopentyl chloroethyl phosphate is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering .
Mechanism of Action
The mechanism of action of bromoethyl bromopentyl chloroethyl phosphate involves its interaction with biological molecules through phosphorylation. The compound can phosphorylate proteins, nucleic acids, and other biomolecules, affecting their function and activity. The molecular targets include enzymes involved in metabolic pathways, signaling proteins, and structural proteins .
Comparison with Similar Compounds
- These compounds share similar chemical properties but differ in their specific applications and reactivity .
Bromoethyl bromopentyl chloroethyl phosphate: is similar to other organophosphates such as , , and .
Uniqueness:
- The presence of both bromine and chlorine atoms in this compound makes it unique compared to other organophosphates. This unique structure allows for specific reactivity and applications that are not possible with other similar compounds .
Properties
CAS No. |
84282-27-9 |
|---|---|
Molecular Formula |
C9H18Br2ClO4P |
Molecular Weight |
416.47 g/mol |
IUPAC Name |
2-bromoethyl 5-bromopentyl 2-chloroethyl phosphate |
InChI |
InChI=1S/C9H18Br2ClO4P/c10-4-2-1-3-7-14-17(13,15-8-5-11)16-9-6-12/h1-9H2 |
InChI Key |
VHSQHKKCIWQEQD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOP(=O)(OCCCl)OCCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


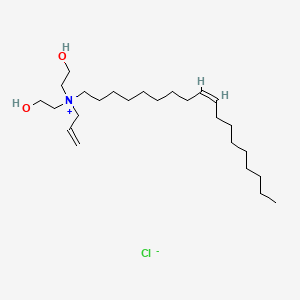
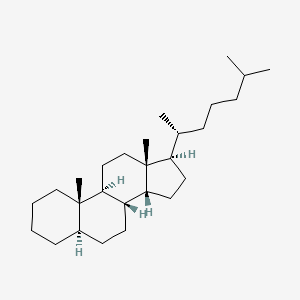


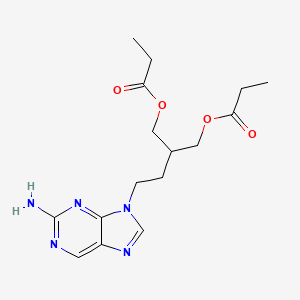
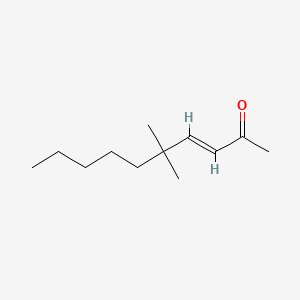
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
